2-Bromoacrylic acid
CAS No.: 10443-65-9
Cat. No.: VC20993129
Molecular Formula: C3H3BrO2
Molecular Weight: 150.96 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10443-65-9 |
---|---|
Molecular Formula | C3H3BrO2 |
Molecular Weight | 150.96 g/mol |
IUPAC Name | 2-bromoprop-2-enoic acid |
Standard InChI | InChI=1S/C3H3BrO2/c1-2(4)3(5)6/h1H2,(H,5,6) |
Standard InChI Key | HMENQNSSJFLQOP-UHFFFAOYSA-N |
SMILES | C=C(C(=O)O)Br |
Canonical SMILES | C=C(C(=O)O)Br |
Introduction
Chemical Identity and Structural Characteristics
2-Bromoacrylic acid belongs to the family of α-halogenated unsaturated carboxylic acids. It features a terminal carbon-carbon double bond with a bromine atom attached to the α-carbon relative to the carboxylic acid group. This structural arrangement gives the compound its distinctive chemical reactivity profile.
Basic Identification Parameters
The compound is officially identified through several standard chemical registry systems and nomenclature conventions:
Parameter | Value |
---|---|
CAS Number | 10443-65-9 |
EINECS | 233-928-1 |
Molecular Formula | C₃H₃BrO₂ |
Molecular Weight | 150.959 g/mol |
IUPAC Name | 2-bromoprop-2-enoic acid |
Common Synonyms | α-Bromoacrylic acid, 2-bromo-2-propenoic acid |
MDL Number | MFCD00014333 |
Physical and Chemical Properties
The physical and chemical properties of 2-bromoacrylic acid determine its behavior in reactions, storage requirements, and handling considerations. These properties are critical for its applications in various chemical processes.
Physical Properties
2-Bromoacrylic acid exists as a crystalline solid at room temperature with the following physical characteristics:
Property | Value |
---|---|
Physical State | Crystalline solid |
Color | Light beige to beige |
Melting Point | 62-65°C |
Boiling Point | 224.5°C at 760 mmHg |
Density | 1.869 g/cm³ |
Refractive Index | 1.4804 (estimated) |
Flash Point | 89.6°C |
Vapor Pressure | 0.0333 mmHg at 25°C |
These properties indicate a relatively stable solid with moderate volatility under standard conditions .
Chemical Properties and Reactivity
The chemical behavior of 2-bromoacrylic acid is largely defined by its functional groups and electronic structure:
Property | Value/Characteristic |
---|---|
pKa | 2.41±0.11 (predicted) |
Solubility | Miscible with water; soluble in DMSO; sparingly soluble in methanol |
Stability | Hygroscopic, light-sensitive |
Key Functional Groups | Carboxylic acid, vinyl bromide |
The reactivity of the α-bromoacryloyl moiety has been hypothesized to proceed via a first-step Michael-type nucleophilic attack, followed by a further reaction of the former vinylic bromo substituent alpha to the carbonyl, leading successively either to a second nucleophilic substitution or to beta elimination .
This dual reactivity pattern makes 2-bromoacrylic acid particularly valuable in organic synthesis, as it can participate in various transformation pathways depending on reaction conditions and partners.
Applications in Organic Synthesis
2-Bromoacrylic acid serves as a valuable building block in organic synthesis due to its bifunctional nature and distinctive reactivity profile.
Coupling Reactions and C1 Insertion
One of the most significant applications of 2-bromoacrylic acid is its use as a C1 insertion unit in palladium-catalyzed reactions. Research has demonstrated its effectiveness in the palladium-catalyzed [4 + 1] annulation of 2-iodobiphenyls, providing an efficient platform for constructing diverse dibenzofulvenes .
This protocol enables the formation of double C(aryl)–C(vinyl) bonds via C(vinyl)–Br bond cleavage and decarboxylation. The method features broad substrate scope, allowing incorporation of various interesting frameworks including bridged rings, fused (hetero)aromatic rings, and divinylbenzene structures into the final products .
Pharmaceutical and Agrochemical Applications
The compound finds significant applications as a reagent in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It is utilized in organic synthesis to introduce the bromoacrylic functional group into target molecules, enabling the creation of diverse compounds with specific properties .
Research publications document its use in various transformations relevant to pharmaceutical development:
"Reaction of amides of 2,3-dibromopropionic and 2-bromoacrylic acids with pyridine and triphenylphosphine" .
This suggests its utility in creating nitrogen-containing compounds that may have pharmaceutical relevance.
Polymer Chemistry Applications
2-Bromoacrylic acid and its derivatives have found applications in polymer chemistry, particularly in controlled radical polymerization processes.
Controlled Radical Polymerization
Recent research has explored the use of 2-bromoacrylic acid or its derivatives in visible-light-mediated controlled radical branching polymerization in water . This application leverages the compound's ability to participate in radical processes, likely due to the reactivity of the vinyl bromide functionality.
The involvement in advanced polymerization methods demonstrates the compound's versatility beyond simple organic transformations, extending to macromolecular chemistry.
Hazard Type | Classification |
---|---|
GHS Pictograms | GHS05 (Corrosive), GHS07 (Harmful/Irritant) |
Signal Word | Danger |
Hazard Statements | H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation) |
Risk Phrases | R34, R43 |
Hazard Codes | C: Corrosive |
These classifications indicate that the compound requires careful handling to prevent personal injury and environmental contamination .
Precaution Type | Recommendation |
---|---|
Personal Protective Equipment | Eyeshields; Faceshields; full-face particle respirator; Gloves; appropriate respirator protection |
Precautionary Statements | P261-P280-P305+P351+P338-P310 |
Storage Conditions | Amber vial, Refrigerator (2-8°C), Under inert atmosphere |
Special Considerations | Hygroscopic, Light sensitive |
Proper storage conditions are critical to maintaining the compound's stability and preventing potential hazardous decomposition .
Regulatory Information
The compound is subject to various transportation and regulatory classifications:
Regulatory Aspect | Classification |
---|---|
UN Number | UN 3261 |
Hazard Class | 8 (Corrosive) |
Packaging Group | III |
WGK Germany | 3 (Severe hazard to waters) |
These regulatory designations guide shipping, storage, and disposal requirements in industrial and laboratory settings .
Recent Research Developments
Recent scientific literature reveals ongoing interest in 2-bromoacrylic acid as a versatile synthetic building block, with new applications continually being discovered.
Palladium-Catalyzed Transformations
Recent advances in palladium-catalyzed chemistry have expanded the utility of 2-bromoacrylic acid in organic synthesis. Researchers have demonstrated its effectiveness in constructing complex molecular frameworks through decarboxylative coupling strategies .
The unique ability of this compound to serve as a C1 insertion unit has enabled the development of new methodologies for carbon-carbon bond formation, particularly in the context of constructing cyclic structures .
Emerging Applications in Materials Science
While traditional applications have focused on pharmaceutical and agrochemical synthesis, emerging research suggests potential applications in materials science:
"Visible-Light-Mediated Controlled Radical Branching Polymerization in Water" .
This indicates expansion into advanced materials development, potentially utilizing the compound's functional groups to control polymer architecture and properties.
Comparative Analysis with Related Compounds
Understanding 2-bromoacrylic acid in the context of related halogenated carboxylic acids provides valuable insights into its distinctive properties and applications.
Comparison with Other Haloacrylic Acids
When compared to other halogenated acrylic acids, 2-bromoacrylic acid shows intermediate reactivity between the more reactive chloro- and iodo-derivatives. This balanced reactivity profile makes it particularly useful in selective transformations where reaction rate control is important.
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